molecular formula C19H27NO2 B2398762 N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide CAS No. 2097930-57-7

N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2398762
CAS No.: 2097930-57-7
M. Wt: 301.43
InChI Key: AZMKUELZMNRALW-UHFFFAOYSA-N
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Description

“N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexyl ring with a methylidene group, a propoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide” typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using propoxybenzene and an appropriate alkylating agent.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylidene group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the amide group to an amine or the propoxyphenyl group to a hydroxyphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Polymer Science: Use in the synthesis of polymers with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide” would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylidenecyclohexyl)-3-(4-methoxyphenyl)propanamide
  • N-(4-methylidenecyclohexyl)-3-(4-ethoxyphenyl)propanamide

Comparison

  • Structural Differences : The primary difference lies in the substituent on the phenyl ring (propoxy, methoxy, ethoxy).
  • Chemical Properties : These differences can influence the compound’s reactivity, solubility, and overall stability.
  • Biological Activity : Variations in the substituent can lead to differences in biological activity and therapeutic potential.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h6-7,11-12,17H,2-5,8-10,13-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKUELZMNRALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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